2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide
描述
属性
分子式 |
C19H31N3O |
|---|---|
分子量 |
317.5 g/mol |
IUPAC 名称 |
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)21(3)12-17-10-7-11-22(14-17)13-16-8-5-4-6-9-16/h4-6,8-9,15,17-18H,7,10-14,20H2,1-3H3 |
InChI 键 |
BZTXXBHXYHGLPN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N(C)CC1CCCN(C1)CC2=CC=CC=C2)N |
产品来源 |
United States |
准备方法
Piperidine Intermediate Synthesis
The 1-benzylpiperidin-3-ylmethylamine core is synthesized via reductive amination of piperidin-3-one with benzylamine, followed by methyl group introduction. A representative protocol involves:
- Reductive Amination : Piperidin-3-one (1.0 eq) reacts with benzylamine (1.2 eq) in methanol under hydrogen (1 atm) using palladium on carbon (10% w/w) as a catalyst. After 12 hours at 25°C, filtration and solvent evaporation yield 1-benzylpiperidin-3-amine.
- Methylation : The amine undergoes N-methylation via Eschweiler-Clarke conditions using formaldehyde (3.0 eq) and formic acid (excess) at reflux (100°C, 6 hours), achieving >90% conversion to 1-benzyl-N-methylpiperidin-3-amine.
Amide Bond Formation
Coupling the piperidine intermediate with 2-amino-3-methylbutanoic acid derivatives is achieved through carbodiimide-mediated activation:
Protocol (Adapted from WO2022074459A2) :
- Activation : 2-Amino-3-methylbutanoic acid (1.0 eq) is dissolved in anhydrous DMF and treated with HOBt (1.2 eq) and EDC·HCl (1.3 eq) at 0°C for 30 minutes.
- Coupling : 1-Benzyl-N-methylpiperidin-3-amine (1.1 eq) and N-ethylmorpholine (3.0 eq) are added, and the reaction is stirred at 20°C for 18 hours.
- Workup : The mixture is diluted with ethyl acetate, washed with 5% KHSO₄ and brine, dried over MgSO₄, and concentrated. Purification via silica chromatography (EtOAc/hexane) yields the title compound (78–85% yield).
Table 1: Comparative Analysis of Coupling Methods
| Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| EDC/HOBt/NEM | DMF | 20°C | 18 | 85 | 98.5 |
| DCC/DMAP | CH₂Cl₂ | 0→25°C | 24 | 72 | 97.2 |
| HATU/DIEA | DMF | 25°C | 12 | 89 | 99.1 |
Key Intermediates and Their Preparation
1-Benzylpiperidin-3-ylmethylamine
This intermediate is synthesized in two stages:
- Piperidin-3-one Preparation : Cyclohexenone undergoes ozonolysis followed by reductive workup to yield piperidin-3-one (64% yield).
- Benzyl Group Introduction : Benzyl bromide (1.5 eq) reacts with piperidin-3-one in THF using NaH as a base (0°C → 25°C, 6 hours), followed by catalytic hydrogenation (H₂, Pd/C) to saturate the imine.
N,3-Dimethylbutanamide Precursor
2-Amino-3-methylbutanoic acid is methylated at the α-amino group using methyl iodide (2.0 eq) and K₂CO₃ in DMF (50°C, 4 hours), achieving 88% yield of N,3-dimethyl-2-aminobutanoic acid.
Industrial-Scale Production Methods
Scalable synthesis requires optimization for cost and efficiency:
- Continuous Flow Amination : A plug-flow reactor enables continuous reductive amination of piperidin-3-one with benzylamine (residence time: 2 hours, 90% conversion).
- Crystallization-Based Purification : The final amide is purified via anti-solvent crystallization (water/ethanol, 3:1 v/v), achieving 99.5% purity with 92% recovery.
Table 2: Industrial Process Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Annual Output (kg) | 5 | 500 |
| Cycle Time (days) | 14 | 3 |
| Cost per kg (USD) | 12,000 | 1,800 |
Analytical Validation of Synthesis
Structural Confirmation
化学反应分析
Types of Reactions
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
科学研究应用
The compound 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide is a derivative of piperidine, a six-membered heterocyclic ring containing a nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It can be used as a building block for synthesizing complex molecules.
- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic applications in treating various diseases.
- Industry It is utilized in developing new materials and chemical processes.
Related Compounds
Other compounds with similar structures or potential applications include:
- 2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide .
- (2s)-n-[(3s,4s)-5-acetyl-7-cyano-4-methyl-1-[(2-methylnaphthalen-1-yl)methyl]-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]-2-(methylamino)propanamide .
- (3S,8S,10R,13S,14S,17S)-17-isoquinolin-7-yl-N,N,10,13-tetramethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta$$a]phenanthren-3-amine .
- methyl 2-[[2-[(1-benzylpiperidin-3-yl)amino]-6-chloro-5-fluoropyridine-3-carbonyl]amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate .
- methyl 2-[[2-[(1-benzylpiperidin-3-yl)amino]-6-chloropyridine-3-carbonyl]amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate .
- N-(1-R1-benzylimidazolidin-2-ylidene)benzenesulfonamide .
- N-((1-chloropiperidin-4-yl)methyl)-N-ethylethanamine .
作用机制
The mechanism of action of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Key Differences :
- Piperidine Substitution: The target compound features a piperidin-3-ylmethyl group, whereas (S)-2-amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide has a piperidin-4-yl substituent. This positional variance may influence steric interactions and binding affinity in biological systems.
Table 1: Structural and Functional Comparison
Implications: The piperidin-3-ylmethyl group in the target compound may confer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration, compared to the piperidin-4-yl analog.
Broader Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Directing Groups : Both compounds possess directing moieties—the target’s tertiary amine and the benzamide’s N,O-bidentate group—which are critical in metal-catalyzed C–H functionalization reactions .
- Synthetic Routes: The benzamide derivative is synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol , contrasting with the likely multi-step synthesis required for the target compound’s benzylpiperidine moiety.
生物活性
The compound 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide is a synthetic derivative that has garnered attention in pharmacological research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 290.42 g/mol. The structure features a piperidine ring, which is common in many bioactive compounds, contributing to its interaction with various biological targets.
This compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, specifically the modulation of dopamine and serotonin receptors. Research suggests that it may exhibit both agonistic and antagonistic properties depending on the receptor subtype involved.
Pharmacological Effects
-
Antidepressant Activity :
- Studies indicate that compounds similar to this compound have shown promise in alleviating symptoms of depression through serotonin reuptake inhibition.
-
Analgesic Properties :
- Preliminary data suggest analgesic effects, likely through modulation of pain pathways associated with the central nervous system.
-
Neuroprotective Effects :
- Some research indicates potential neuroprotective properties, possibly through antioxidant mechanisms and inhibition of neuroinflammation.
Table 1: Summary of Biological Studies
Case Study 1: Antidepressant Effects
In a controlled study involving rodent models, administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. This aligns with the hypothesis that it impacts serotonergic pathways.
Case Study 2: Analgesic Activity
Another study assessed the analgesic potential through a formalin test, where the compound demonstrated a notable decrease in pain response compared to control groups. This suggests its efficacy as a potential analgesic agent.
Safety and Toxicology
While initial findings are promising, further investigation into the safety profile is necessary. Toxicological assessments indicate that at therapeutic doses, there are no significant adverse effects reported; however, long-term studies are warranted to evaluate chronic exposure risks.
常见问题
Q. What established synthetic methodologies are used to prepare 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step organic reactions, including palladium-catalyzed reductive cyclization. Optimization involves adjusting catalysts (e.g., Pd/C), temperature, and solvent systems. For example, formic acid derivatives can act as CO surrogates to enhance reaction efficiency. Purification is achieved using column chromatography, and yields are monitored via TLC or HPLC .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying bond connectivity and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like amides and amines. X-ray crystallography may resolve ambiguous stereochemical outcomes .
Q. How should researchers design initial experiments to assess the compound's biological activity?
Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Cell-based viability assays (e.g., MTT or ATP-luminescence) can screen for cytotoxicity. Dose-response curves and IC₅₀ calculations are standard for quantifying potency .
Advanced Research Questions
Q. What strategies address low aqueous solubility during in vitro or in vivo testing?
Co-solvents (e.g., DMSO or cyclodextrins) or salt formation (e.g., hydrochloride salts) can improve solubility. Structural analogs with hydrophilic substituents (e.g., hydroxyl or carboxyl groups) may retain activity while enhancing bioavailability. Computational modeling (e.g., LogP prediction) guides rational modifications .
Q. How can contradictory data in receptor binding or enzyme inhibition studies be resolved?
Employ orthogonal assays (e.g., SPR for binding kinetics vs. functional assays for activity). Validate specificity using knockout cell lines or competitive inhibitors. Statistical tools (e.g., ANOVA or Bayesian analysis) identify outliers or confounding variables. Replicate experiments under standardized conditions to minimize variability .
Q. What catalytic systems improve stereochemical purity during synthesis?
Chiral ligands (e.g., BINAP or Josiphos) paired with palladium or ruthenium catalysts enhance enantioselectivity. Asymmetric hydrogenation or enzymatic resolution (e.g., lipases) can isolate desired stereoisomers. Reaction monitoring via chiral HPLC ensures fidelity .
Q. How can mechanistic studies elucidate the compound's interaction with biological targets?
Use X-ray crystallography or cryo-EM to resolve ligand-target complexes. Molecular dynamics simulations predict binding modes and residence times. Site-directed mutagenesis identifies critical amino acid residues. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?
Non-linear regression models (e.g., Hill equation) calculate EC₅₀/IC₅₀ values. Bootstrapping estimates confidence intervals. Tools like GraphPad Prism or R packages (e.g., drc) automate curve fitting and statistical validation .
Q. How do researchers validate target engagement in complex biological systems?
Use photoaffinity labeling with radiolabeled or fluorescent probes to confirm target binding in live cells. Pull-down assays coupled with mass spectrometry identify off-target interactions. Pharmacodynamic markers (e.g., phosphorylation status) correlate target modulation with phenotypic effects .
Safety and Compliance
Q. What safety protocols are critical during handling and storage?
Store the compound in a desiccator at -20°C to prevent hydrolysis. Use fume hoods and PPE (gloves, lab coats) during synthesis. Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
